

# Application Notes and Protocols for miRNA Clinical Trial Design with Clesacostat

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and implementing a clinical trial to investigate the role of microRNAs (miRNAs) as biomarkers for **Clesacostat** treatment in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH).

## Introduction to Clesacostat and its Mechanism of Action

Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2).[1] These enzymes catalyze the rate-limiting step in de novo lipogenesis (DNL), the synthesis of fatty acids.[2] By inhibiting ACC, Clesacostat aims to reduce the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid oxidation. This dual action is expected to decrease hepatic steatosis (fat accumulation in the liver), reduce inflammation, and prevent the progression of liver fibrosis, which are hallmarks of MASH.[2]

Recent clinical trials have evaluated **Clesacostat** in combination with Ervogastat (a DGAT2 inhibitor) for the treatment of MASH.[3][4] The MIRNA study (NCT04321031), a Phase 2 clinical trial, investigated the efficacy and safety of this combination therapy.[3][4][5]



## Rationale for miRNA Biomarker Discovery in Clesacostat Clinical Trials

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation.[6] Their dysregulation has been implicated in the pathogenesis of various metabolic diseases, including MASH, where they can influence lipid metabolism, inflammation, and fibrosis.[6][7] Circulating miRNAs are stable in bodily fluids and can serve as non-invasive biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.[8][9]

The mechanism of action of **Clesacostat**, through the inhibition of the ACC pathway, is closely linked to metabolic pathways known to be regulated by specific miRNAs. For instance, the AMP-activated protein kinase (AMPK) signaling pathway, which is upstream of ACC, is influenced by several miRNAs.[1] This provides a strong rationale for investigating miRNAs as potential pharmacodynamic and predictive biomarkers for **Clesacostat** treatment. Identifying specific miRNAs or a panel of miRNAs that are modulated by **Clesacostat** could lead to a more personalized treatment approach for MASH patients.

## Proposed miRNA Biomarker Panel for Clesacostat Clinical Trial

Based on their established roles in MASH and lipid metabolism, the following miRNAs are proposed as candidate biomarkers for a clinical trial of **Clesacostat**:



miRNA	Rationale for Inclusion		
miR-122-5p	Highly abundant in the liver and plays a key role in lipid metabolism. Its levels are often altered in liver diseases.[6]		
miR-375-3p	Implicated in the regulation of lipid metabolism and inflammatory pathways in MASH.[6]		
let-7 family (e.g., let-7d-5p, let-7f-5p)	Known to modulate inflammatory responses, a key component of MASH pathogenesis.[6]		
miR-26b	Preclinical studies suggest a protective role against MASH development.[10][11][12]		
miR-34a	Associated with liver inflammation and fibrosis in MASH.		
miR-192	Levels have been shown to be altered in patients with non-alcoholic fatty liver disease (NAFLD).		

# Clinical Trial Design: A Biomarker-Focused Approach

A prospective, multi-center, randomized, double-blind, placebo-controlled study is proposed.

### **Primary Objectives:**

- To evaluate the efficacy of **Clesacostat** in improving histological features of MASH.
- To identify and validate a circulating miRNA signature that correlates with response to
   Clesacostat treatment.

### Secondary Objectives:

- To assess the safety and tolerability of **Clesacostat**.
- To evaluate the effect of Clesacostat on liver fat content, as measured by imaging.



 To explore the correlation between changes in candidate miRNA levels and changes in clinical and histological parameters.

### Patient Population:

• Adults with biopsy-confirmed MASH and fibrosis stage F2-F3.

### Study Arms:

- Arm 1: Clesacostat (dose to be determined based on Phase 1/2 data)
- Arm 2: Placebo

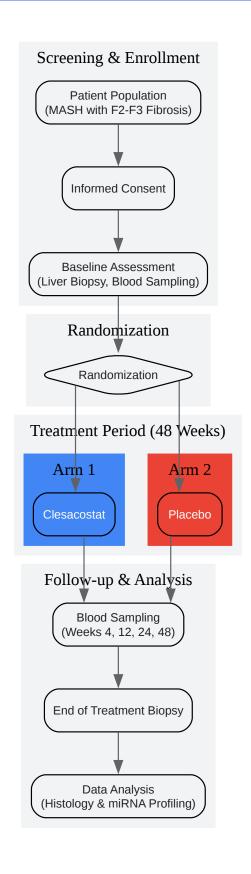
### Biomarker Sampling Schedule:

- Baseline (pre-treatment)
- Week 4
- Week 12
- Week 24
- End of Treatment (e.g., Week 48)

### **Key Endpoints:**

- Histological: Resolution of MASH without worsening of fibrosis, and/or improvement in fibrosis stage by at least one stage without worsening of MASH.
- Biomarker: Change from baseline in the expression levels of the candidate miRNA panel.





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**Figure 1:** Clinical trial workflow for miRNA biomarker discovery with **Clesacostat**.



## Data from NCT04321031 (MIRNA) Trial

The following tables summarize key efficacy and safety data from the Phase 2 MIRNA trial (NCT04321031), which evaluated Ervogastat alone and in combination with **Clesacostat**.[4]

Table 1: Histological Efficacy Endpoints at Week 48

Endpoint	Placebo (N=34)	Ervogastat 150 mg + Clesacostat 5 mg (N=35)	Ervogastat 300 mg + Clesacostat 10 mg (N=30)
MASH Resolution without Worsening of Fibrosis (%)	15%	40%	37%
Fibrosis Improvement ≥1 Stage without Worsening of MASH (%)	29%	43%	40%
Both MASH Resolution and Fibrosis Improvement (%)	6%	23%	20%

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Category	Placebo (N=34)	Ervogastat 150 mg + Clesacostat 5 mg (N=35)	Ervogastat 300 mg + Clesacostat 10 mg (N=30)
Any TEAE (%)	79%	83%	80%
Serious TEAEs (%)	3%	14%	7%
TEAEs Leading to Discontinuation (%)	6%	9%	3%
**Most Common TEAE (Diarrhea, %) **	9%	11%	13%



# Experimental Protocols Plasma/Serum Sample Collection and Processing

- Collect whole blood in EDTA or serum separator tubes.
- Process samples within 2 hours of collection.
- For plasma, centrifuge at 1,500 x g for 15 minutes at 4°C.
- For serum, allow blood to clot for 30-60 minutes at room temperature before centrifugation at 1,500 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (plasma or serum) and transfer to cryovials.
- Store samples at -80°C until miRNA extraction.

### miRNA Extraction

- Utilize a commercially available kit optimized for miRNA extraction from plasma/serum (e.g., Qiagen miRNeasy Serum/Plasma Kit, Thermo Fisher Scientific mirVana PARIS Kit).
- Follow the manufacturer's protocol precisely.
- Include spike-in controls (e.g., synthetic cel-miR-39) to monitor extraction efficiency.
- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to assess purity and concentration.

## miRNA Quantification by RT-qPCR

- Reverse Transcription (RT):
  - Use a miRNA-specific RT kit (e.g., TaqMan MicroRNA Reverse Transcription Kit, miScript II RT Kit).
  - Perform RT reactions using specific stem-loop primers for each target miRNA and endogenous controls.

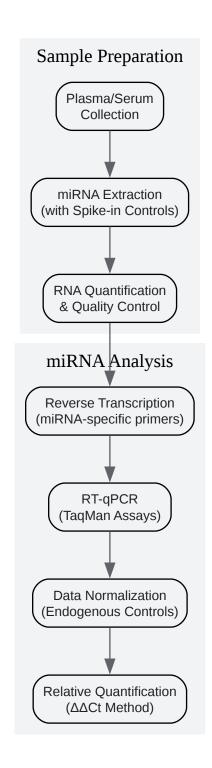






- Quantitative PCR (qPCR):
  - Use a real-time PCR system and miRNA-specific assays (e.g., TaqMan MicroRNA Assays).
  - Run each sample in triplicate.
  - Include no-template controls to check for contamination.
  - Use appropriate endogenous controls for normalization (e.g., miR-16, miR-191, or a panel of stable miRNAs).
  - $\circ$  Calculate relative miRNA expression using the  $\Delta\Delta$ Ct method.



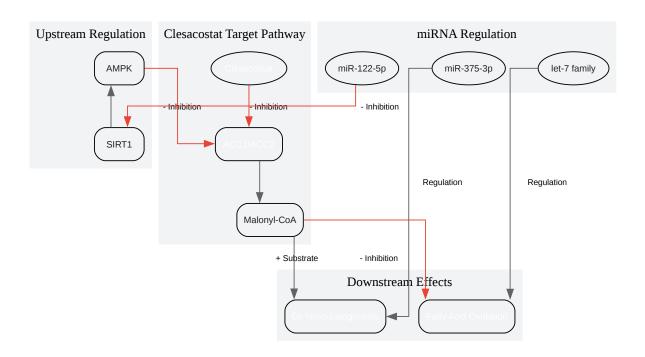


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Figure 2: Experimental workflow for miRNA analysis from clinical samples.

## **Signaling Pathway**





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Figure 3: Clesacostat mechanism of action and potential miRNA interactions.

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## Methodological & Application





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